6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine
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Overview
Description
6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative. This compound is notable for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a benzothiazole ring. The presence of fluorine atoms imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as the base. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated propoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the fluorinated propoxy group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of the serotonin 6 (5-HT6) receptor, which is primarily expressed in the brain. This interaction can enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, potentially improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Hexakis(2,2,3,3-tetrafluoropropoxy)cyclotriphosphazene: Another fluorinated compound with multiple tetrafluoropropoxy groups attached to a cyclotriphosphazene ring.
6-(2,2,3,3-Tetrafluoropropoxy)hexan-1-amine: A structurally similar compound with a hexane backbone instead of a benzothiazole ring.
Uniqueness
6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other fluorinated compounds may not be as effective.
Properties
IUPAC Name |
6-(2,2,3,3-tetrafluoropropoxy)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2OS/c11-8(12)10(13,14)4-17-5-1-2-6-7(3-5)18-9(15)16-6/h1-3,8H,4H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYUJZPWRUVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(C(F)F)(F)F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022938 |
Source
|
Record name | 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401022938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-41-3 |
Source
|
Record name | 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401022938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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